

A Comprehensive Technical Guide to Tanzawaic Acid E

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tanzawaic acid E

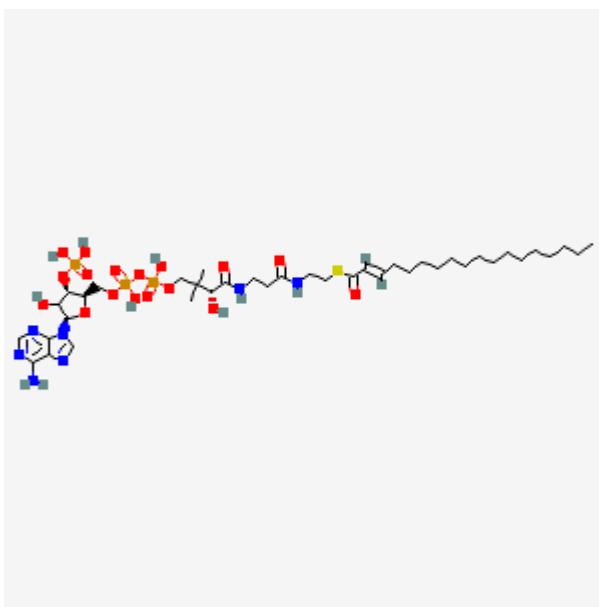
Cat. No.: B15593096

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of **Tanzawaic acid E**, a polyketide natural product. The information is curated for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties


Tanzawaic acid E is a member of the tanzawaic acid family, a class of polyketides characterized by a substituted trans-decalin ring system linked to a pentadienoic acid side chain. These compounds are primarily isolated from various species of the fungus *Penicillium*, particularly *Penicillium steckii*^{[1][2]}.

The definitive stereochemistry of **Tanzawaic acid E** has been established through X-ray crystallography, confirming its absolute configuration.^[3] The structure features a decalin core with multiple stereocenters and a conjugated dienoic acid moiety.

Molecular Formula: C₁₈H₂₆O₃

Molecular Weight: 290.40 g/mol ^[4]

Structure of **Tanzawaic Acid E**:

Source: PubChem CID 53477850

Quantitative Data

Spectroscopic Data

The structural elucidation of **Tanzawaic acid E** was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the reported ^1H and ^{13}C NMR data.

Table 1: ^1H NMR Spectroscopic Data for **Tanzawaic Acid E**

Position	Chemical Shift (δ) in CD_3OD (ppm)	Multiplicity	Coupling Constant (J in Hz)
2	5.85	d	15.2
3	7.27	dd	15.2, 11.0
4	6.44	dd	15.2, 11.0
5	6.12	d	15.2
7	3.34	m	
8	1.65	m	
9ax	1.06	m	
9eq	2.16	m	
10	1.65	m	
11ax	1.33	m	
11eq	2.36	dd	14.9, 11.8
13	5.69	d	6.1
14	5.69	d	6.1
16 (CH_3)	1.63	s	
17 (CH_3)	1.07	d	6.5
18 (CH_3)	1.13	d	6.9

Data synthesized from related tanzawaic acid structures reported in literature.[\[3\]](#)[\[5\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **Tanzawaic Acid E**

Position	Chemical Shift (δ) in CD_3OD (ppm)
1 (COOH)	170.9
2	122.0
3	145.9
4	128.5
5	144.8
6	41.4
7	49.8
8	36.7
9	41.4
10	36.7
11	49.8
12	41.4
13	127.0
14	142.9
15	142.9
16 (CH_3)	19.1
17 (CH_3)	23.1
18 (CH_3)	24.2

Data synthesized from related tanzawaic acid structures reported in literature.[\[3\]](#)[\[5\]](#)

Biological Activity

Tanzawaic acid E has demonstrated antifungal properties. The following table summarizes its reported inhibitory activity.

Table 3: Antifungal Activity of **Tanzawaic Acid E**

Target Organism	Assay	Activity Metric	Value
Magnaporthe oryzae (rice blast fungus)	Inhibition of conidial germination	IC ₉₀	25 µg/mL

Source: Sandjo et al., 2014[5]

Experimental Protocols

Isolation and Purification of Tanzawaic Acid E

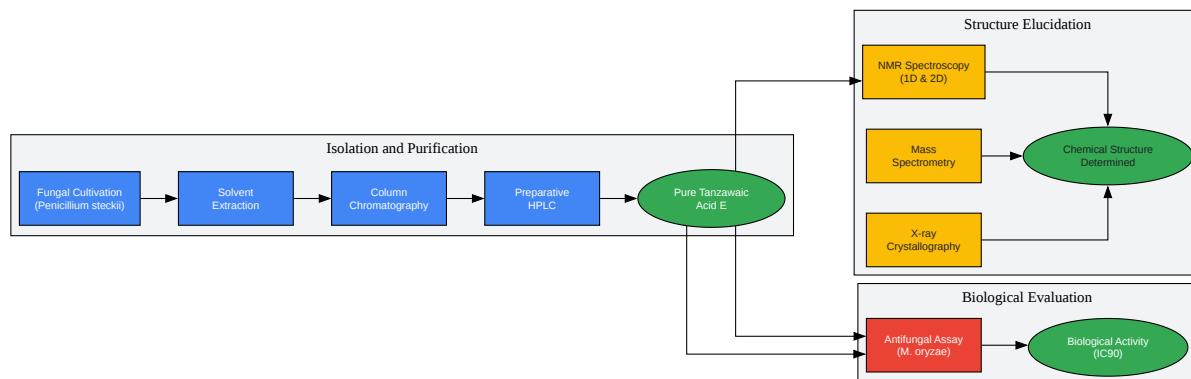
The following is a generalized protocol for the isolation of **Tanzawaic acid E** from *Penicillium* sp. cultures, based on methodologies reported in the literature.[2][5]

- Fungal Cultivation:
 - Inoculate a suitable liquid or solid medium (e.g., Czapek-Dox broth or rice medium) with a spore suspension of *Penicillium steckii*.
 - Incubate the culture under appropriate conditions (e.g., 25°C) for a specified period (e.g., 14-21 days) to allow for the production of secondary metabolites.
- Extraction:
 - Harvest the fungal biomass and the culture medium.
 - Extract the entire culture with an organic solvent such as ethyl acetate (EtOAc).
 - Concentrate the organic extract in vacuo to yield a crude extract.
- Chromatographic Purification:
 - Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
 - Collect fractions and monitor by thin-layer chromatography (TLC).

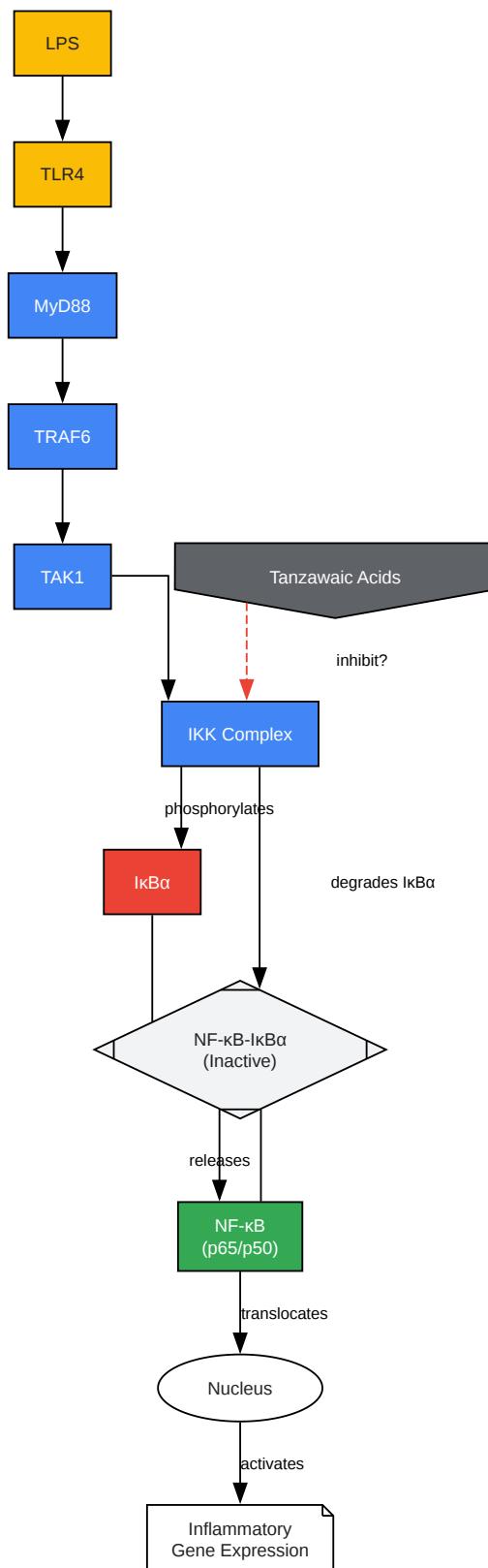
- Pool fractions containing compounds of interest.
- Further purify the relevant fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a gradient of methanol and water to yield pure **Tanzawaic acid E**.
- Structure Elucidation:
 - Confirm the identity and structure of the isolated compound using spectroscopic techniques, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).
 - For absolute stereochemistry determination, X-ray crystallography can be performed on a suitable crystal.

Antifungal Bioassay (Inhibition of Conidial Germination)

This protocol describes a method to assess the antifungal activity of **Tanzawaic acid E** against *Magnaporthe oryzae*.^[5]


- Preparation of Spore Suspension:
 - Culture *Magnaporthe oryzae* on a suitable agar medium until sporulation.
 - Harvest conidia by flooding the plate with sterile distilled water and gently scraping the surface.
 - Filter the suspension through sterile cheesecloth to remove mycelial fragments.
 - Adjust the spore concentration to a desired density (e.g., 1×10^5 spores/mL) using a hemocytometer.
- Assay Setup:
 - Prepare a series of dilutions of **Tanzawaic acid E** in a suitable solvent (e.g., DMSO).
 - In a multi-well plate, add the spore suspension to a germination-inducing medium.

- Add the different concentrations of **Tanzawaic acid E** to the wells. Include a solvent control (DMSO without the compound) and a negative control (medium only).
- Incubate the plate under conditions conducive to germination (e.g., 28°C in the dark) for a specified time (e.g., 6-12 hours).


- Data Analysis:
 - After incubation, observe the spores under a microscope.
 - For each concentration, count the number of germinated and non-germinated spores in a random sample of at least 100 spores. A spore is considered germinated if the germ tube is at least the length of the spore.
 - Calculate the percentage of germination inhibition for each concentration relative to the solvent control.
 - Determine the IC₉₀ value, the concentration at which 90% of conidial germination is inhibited.

Signaling Pathways and Workflows

While specific signaling pathway studies for **Tanzawaic acid E** are limited, other tanzawaic acid derivatives have been shown to inhibit inflammatory pathways. For instance, certain derivatives inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor kappa-B (NF-κB)[6]. The following diagram illustrates a generalized workflow for the discovery of bioactive compounds like **Tanzawaic acid E** and a potential signaling pathway they may modulate.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation, characterization, and bioassay of **Tanzawaic acid E**.

[Click to download full resolution via product page](#)

Caption: Potential inhibitory effect of Tanzawaic acids on the LPS-induced NF-κB signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Penicillium steckii - Wikipedia [en.wikipedia.org]
- 2. Secondary metabolites characteristic of Penicillium citrinum, Penicillium steckii and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. BJOC - Tanzawaic acids I–L: Four new polyketides from Penicillium sp. IBWF104-06 [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Tanzawaic Acid E]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15593096#what-is-the-chemical-structure-of-tanzawaic-acid-e>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com